3-Hydroxy-3-methyl-2-oxopentanoate

Beschreibung

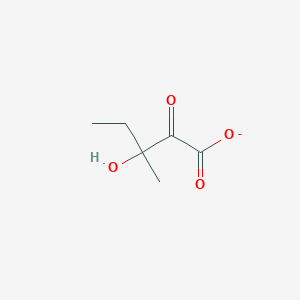

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H9O4- |

|---|---|

Molekulargewicht |

145.13 g/mol |

IUPAC-Name |

3-hydroxy-3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/p-1 |

InChI-Schlüssel |

YJVOWRAWFXRESP-UHFFFAOYSA-M |

Kanonische SMILES |

CCC(C)(C(=O)C(=O)[O-])O |

Herkunft des Produkts |

United States |

Enzymology of 3 Hydroxy 3 Methyl 2 Oxopentanoate Turnover

Branched-Chain Amino Acid Transaminase (BCAT) Activity and Specificity

Branched-chain amino acid transaminases are pivotal enzymes that catalyze the reversible transamination of branched-chain amino acids (BCAAs) to their corresponding α-keto acids. frontiersin.orgnih.gov This process is fundamental for both BCAA catabolism and synthesis.

Two primary isoenzymes of BCAT have been identified in mammals: a mitochondrial form (BCATm or BCAT2) and a cytosolic form (BCATc or BCAT1). frontiersin.orgnih.gov BCAT2 is widely expressed across various tissues, with the notable exception of the liver, while BCAT1 expression is more restricted, with the brain being a primary site. nih.gov

While the primary substrates for both isoenzymes are the canonical BCAAs (leucine, isoleucine, and valine), the substrate specificity of BCATs is not absolute. The ability of BCATm and BCATc to utilize 3-hydroxy-3-methyl-2-oxopentanoate as a substrate is not well-documented in publicly available research. Hypothetically, if this compound were to undergo transamination, it would involve the transfer of an amino group to the C-2 keto position, forming a corresponding hydroxylated branched-chain amino acid. The efficiency of such a reaction would depend on the structural fit of 3-hydroxy-3-methyl-2-oxopentanoate within the active site of the respective BCAT isoenzymes.

Detailed kinetic parameters, such as the Michaelis constant (K_m) and catalytic rate (k_cat), for the interaction between BCATs and 3-hydroxy-3-methyl-2-oxopentanoate are not currently available in scientific literature. The mechanism of transamination by BCATs involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which acts as an intermediate carrier of the amino group. nih.gov The reaction proceeds through a Schiff base intermediate formed between the keto acid substrate and the PLP cofactor. The reversibility of this reaction allows BCATs to participate in both the degradation and synthesis of amino acids, depending on the metabolic state of the cell.

The three-dimensional structures of both human BCATm and BCATc have been resolved, revealing a dimeric architecture characteristic of fold type IV aminotransferases. nih.gov The active site is located at the dimer interface and contains the PLP cofactor. For 3-hydroxy-3-methyl-2-oxopentanoate to be a substrate, its C-3 hydroxyl group would need to be accommodated within the active site without sterically hindering the binding and the subsequent catalytic steps. The precise interactions and the compatibility of this hydroxylated keto acid with the active site residues of BCAT isoenzymes remain an area for future structural and computational studies.

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) is a large, mitochondrial multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids. frontiersin.orgwikipedia.org This is a rate-limiting step in BCAA catabolism. science.gov

The BCKDH complex is composed of multiple copies of three core enzymatic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide (B1198117) dehydrogenase (E3). frontiersin.orgnih.gov The E1 component is a heterotetramer of two α and two β subunits (α₂β₂) and is responsible for the decarboxylation of the α-keto acid substrate. The E2 component forms the structural core of the complex and is responsible for transferring the acyl group to coenzyme A. The E3 component, a flavoprotein, reoxidizes the dihydrolipoamide cofactor of E2. frontiersin.org

The catalytic cycle of BCKDH is a highly coordinated process involving several cofactors. The E1 subunit requires thiamine (B1217682) pyrophosphate (TPP) to decarboxylate the α-keto acid. The E2 subunit utilizes a lipoamide (B1675559) cofactor to transfer the resulting acyl group, ultimately forming an acyl-CoA product. The E3 subunit uses FAD as a prosthetic group and NAD+ as the final electron acceptor to regenerate the oxidized lipoamide on E2. frontiersin.org

The potential for BCKDH to catalyze the decarboxylation of 3-hydroxy-3-methyl-2-oxopentanoate has not been specifically investigated. The presence of the C-3 hydroxyl group could influence its recognition and binding by the E1 subunit. If it were a substrate, the reaction would theoretically result in the formation of a hydroxylated acyl-CoA derivative. The efficiency of this process would be contingent on the active site's ability to accommodate the hydroxyl group and the subsequent steps of the catalytic cycle.

| Enzyme/Complex | Subunit Composition | Cofactor(s) |

| Branched-Chain Amino Acid Transaminase (BCAT) | Dimer of identical subunits | Pyridoxal 5'-phosphate (PLP) |

| Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) | E1 (α₂β₂), E2, E3 | Thiamine pyrophosphate (TPP), Lipoamide, FAD, NAD+ |

Regulatory Mechanisms of BCKDH Activity

The turnover of branched-chain α-keto acids, including the metabolic precursors to 3-Hydroxy-3-methyl-2-oxopentanoate, is tightly controlled by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. This multi-subunit enzyme catalyzes the rate-limiting, irreversible step in the catabolism of branched-chain amino acids (BCAAs). ecmdb.ca The regulation of its activity is multifaceted, involving covalent modification, allosteric control, and changes in gene expression to respond to the body's metabolic needs.

Phosphorylation/Dephosphorylation by BCKDH Kinase (BCKDK) and BCKDH Phosphatase (BCKDPH)

The primary and most acute regulatory mechanism of the BCKDH complex is a reversible phosphorylation cycle. nih.gov The activity of the complex is switched off by phosphorylation and switched on by dephosphorylation.

BCKDH Kinase (BCKDK): A dedicated kinase, BCKDH kinase (BCKDK), phosphorylates specific serine residues on the E1α subunit of the BCKDH complex. nih.gov This phosphorylation event leads to the inactivation of the complex, thereby halting the catabolism of branched-chain α-keto acids. nih.gov The expression and activity of BCKDK itself are subject to regulation. For instance, increased expression of BCKDK is observed in the liver of obese mice, leading to greater phosphorylation and inactivation of BCKDH. nih.gov The association of BCKDK with the BCKDH complex is also a factor in its regulatory activity, with only the bound form of the kinase appearing to be active. science.gov

BCKDH Phosphatase (BCKDPH): The removal of the inhibitory phosphate (B84403) group is catalyzed by a specific phosphatase known as protein phosphatase 2Cm (PP2Cm) or BCKDH phosphatase (PPM1K). nih.gov Dephosphorylation by PPM1K activates the BCKDH complex, promoting the breakdown of branched-chain α-keto acids. nih.gov The activity of this phosphatase is crucial for maintaining BCAA homeostasis. For example, in certain metabolic disease models, reduced expression of PPM1K contributes to the hyper-phosphorylation and subsequent inactivation of the BCKDH complex.

This dynamic cycle of phosphorylation and dephosphorylation allows for rapid control over BCAA catabolism in response to dietary intake and metabolic state.

Allosteric Regulation by Metabolites and Cofactors

The BCKDH complex and its regulatory kinase, BCKDK, are also subject to allosteric regulation by various metabolites and cofactors, providing another layer of immediate control.

Regulation of BCKDK: The activity of BCKDH kinase is allosterically inhibited by the branched-chain α-keto acids (BCKAs) themselves, which are the substrates of the BCKDH complex. nih.gov Among the BCKAs, α-ketoisocaproate (KIC), the keto acid derived from leucine (B10760876), is the most potent inhibitor of BCKDK. nih.gov This creates a feedback loop where high levels of BCKAs inhibit the kinase that inactivates their catabolic enzyme, thus promoting their own breakdown.

Regulation of BCKDH: The activity of the BCKDH complex is directly inhibited by its reaction products. An increased mitochondrial ratio of NADH to NAD+ and of acyl-CoA to free Coenzyme A (CoA) leads to product inhibition, effectively slowing down the enzyme when the cell has a high energy charge and an abundance of fatty acid oxidation products.

| Regulator | Target Enzyme | Effect | Mechanism |

|---|---|---|---|

| Branched-Chain α-Keto Acids (e.g., KIC) | BCKDK | Inhibition | Inhibits the kinase, leading to less phosphorylation and thus activation of BCKDH. |

| NADH/NAD+ Ratio (Increased) | BCKDH | Inhibition | Product inhibition, signals high energy state. |

| Acyl-CoA/CoA Ratio (Increased) | BCKDH | Inhibition | Product inhibition, signals abundance of metabolic fuel. |

Transcriptional and Translational Control of BCKDH Complex Components

Long-term regulation of BCKDH activity is achieved through the transcriptional and translational control of the genes encoding its subunits and regulatory enzymes. Hormonal and nutritional signals can modulate the expression of these genes. For instance, studies in primary rat hepatocytes have shown that dexamethasone (B1670325) and a cAMP analog can increase the protein mass of the E1α, E1β, and E2 subunits of the BCKDH complex. This indicates that the expression of BCKDH subunit genes is subject to hormonal regulation. Furthermore, non-stoichiometric expression of the individual subunit mRNAs suggests that regulation can also occur at the translational and post-translational levels. In obese and diabetic animal models, the expression of BCKDK is often increased in the liver, contributing to the suppression of BCKDH activity and the elevated BCAA levels characteristic of these conditions. nih.gov

Other Enzymatic Interactions Affecting 3-Hydroxy-3-methyl-2-oxopentanoate

While the BCKDH complex is paramount, other enzymatic activities could potentially influence the metabolic pathway and levels of 3-Hydroxy-3-methyl-2-oxopentanoate.

Potential for Reductive/Oxidative Transformations by Uncharacterized Enzymes

The structure of 3-Hydroxy-3-methyl-2-oxopentanoate, containing both a hydroxyl and a keto group, makes it a potential substrate for various oxidoreductases. While specific enzymes that directly catalyze the reduction or oxidation of this particular molecule are not well-characterized in the literature, analogous reactions are known to occur.

Reductive Transformations: Enzymes capable of reducing α-keto acids to α-hydroxy acids are known. It is plausible that an uncharacterized reductase could act on the 2-oxo group of 3-Hydroxy-3-methyl-2-oxopentanoate, transforming it into a dihydroxy compound.

Oxidative Transformations: Conversely, the tertiary alcohol at the 3-position could theoretically undergo oxidation, although this is generally less common than the oxidation of primary or secondary alcohols. More likely, other oxidative pathways, such as α-oxidation which acts on 2-hydroxy fatty acids, could potentially metabolize related structures. researchgate.net For example, the enzyme 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase catalyzes a reaction on a similar α-keto acid substrate, 3-methyl-2-oxobutanoate. wikipedia.org This suggests the existence of enzymes that recognize and modify branched-chain α-keto acids in ways other than the canonical BCKDH pathway.

Interplay with Other Alpha-Keto Acid Dehydrogenases in Research Models

The BCKDH complex belongs to a family of large, mitochondrial multi-enzyme complexes that include the pyruvate (B1213749) dehydrogenase complex (PDHC) and the α-ketoglutarate dehydrogenase complex (OGDC). wikipedia.org These complexes share a common E3 subunit (dihydrolipoamide dehydrogenase) and utilize similar catalytic mechanisms, creating a basis for significant metabolic crosstalk. youtube.com

Research models have demonstrated this interplay:

Substrate Competition and Inhibition: In pathological states like Maple Syrup Urine Disease (MSUD), the accumulation of branched-chain α-keto acids has been shown to inhibit the activity of both PDH and α-ketoglutarate dehydrogenase, disrupting brain energy metabolism. nih.govmdpi.com This indicates that substrates or intermediates of one pathway can directly affect the function of another.

Regulatory Crosstalk: In perfused rat hearts, the phosphorylation state, and thus activity, of BCKDH and PDH are shown to be responsive to the available substrates. Infusion with the BCKA α-ketoisocaproate led to the dephosphorylation and activation of BCKDH, while PDH remained phosphorylated and inactive. nih.gov Conversely, high levels of pyruvate can increase the phosphorylation (inactivation) of BCKDH. biorxiv.org This suggests a coordinated regulation where the presence of one substrate can modulate the activity of the enzyme complex for another.

Bacterial Models: In Staphylococcus aureus, which utilizes both BCKDH and PDH for producing branched-chain fatty acids for its membrane, studies using knockout strains revealed functional overlap and interplay. A BKD-deficient mutant still produced significant levels of branched-chain fatty acids, a role partially taken over by PDH, highlighting the metabolic flexibility and interaction between these complexes. nih.gov

Metabolic Pathways Involving 3 Hydroxy 3 Methyl 2 Oxopentanoate

Comprehensive Catabolism of Isoleucine

The breakdown of isoleucine, primarily occurring in the mitochondria of various tissues, is essential for amino acid homeostasis and energy production. This pathway involves a series of enzymatic reactions that systematically dismantle the carbon structure of isoleucine.

The journey of isoleucine catabolism begins with a transamination reaction, catalyzed by branched-chain aminotransferase, which removes the amino group to form (S)-3-methyl-2-oxopentanoate. nih.govnih.gov This α-keto acid then undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a reaction that releases a molecule of carbon dioxide and yields 2-methylbutyryl-CoA. nih.gov

Subsequent steps involve dehydrogenation to form tiglyl-CoA, followed by hydration to yield 2-methyl-3-hydroxybutyryl-CoA. It is at this juncture that 3-Hydroxy-3-methyl-2-oxopentanoate is understood to be formed, although it is often represented in metabolic charts by its CoA-activated derivative or related structures. The pathway proceeds through the action of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, which generates 2-methylacetoacetyl-CoA. The interconversion between these related hydroxyacyl-CoA and oxo-acid forms highlights the dynamic nature of metabolic intermediates. For the purpose of this article, 3-Hydroxy-3-methyl-2-oxopentanoate represents this key hydroxylated intermediate stage before the final cleavage of the carbon chain.

The intermediate 2-methylacetoacetyl-CoA, which follows the formation of the 3-hydroxy-3-methyl-2-oxopentanoate-related structure, stands at a critical branching point. A thiolase enzyme, specifically β-ketothiolase, catalyzes the cleavage of 2-methylacetoacetyl-CoA. This reaction utilizes a molecule of coenzyme A and results in the production of two vital metabolites: acetyl-CoA and propionyl-CoA. youtube.comresearchgate.net

The generation of these two products from a single amino acid underscores the dual nature of isoleucine as both a ketogenic and a glucogenic amino acid.

Table 1: Key Enzymatic Step in the Formation of Acetyl-CoA and Propionyl-CoA from the Isoleucine Catabolic Pathway

| Precursor | Enzyme | Products |

| 2-Methylacetoacetyl-CoA | β-Ketothiolase | Acetyl-CoA + Propionyl-CoA |

Metabolic Flux Analysis in Research Models

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rate of turnover of metabolites in a biological system. rsc.org It provides a detailed snapshot of the activity of various metabolic pathways. In the context of 3-hydroxy-3-methyl-2-oxopentanoate, MFA helps researchers understand the dynamics of isoleucine catabolism and its contribution to central carbon metabolism.

Isotope Tracing Techniques for Quantifying Flux through 3-Hydroxy-3-methyl-2-oxopentanoate Pathways

Isotope tracing is a fundamental experimental approach within metabolic flux analysis. creative-proteomics.comnih.gov It involves introducing atoms with a non-standard number of neutrons (stable isotopes) into a biological system and tracking their incorporation into various metabolites. For studying the pathways involving 3-hydroxy-3-methyl-2-oxopentanoate, which is derived from the branched-chain amino acid isoleucine, researchers commonly use stable isotope-labeled isoleucine.

The process begins with the administration of a substrate labeled with a stable isotope, such as carbon-13 (¹³C), to cells, tissues, or whole organisms. nih.govyoutube.com As the labeled isoleucine is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including 3-hydroxy-3-methyl-2-oxopentanoate, and eventually into central carbon metabolism intermediates like acetyl-CoA and succinyl-CoA. researchgate.net By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can detect and quantify the amount of the isotope in these molecules. creative-proteomics.com This information allows for the calculation of the rate, or flux, at which metabolites are being processed through the pathway.

Detailed Research Findings from Isotope Tracing:

Tissue-Specific BCAA Oxidation: Studies using ¹³C-labeled BCAAs in mice have revealed that multiple tissues rapidly oxidize these amino acids. nih.gov The initial steps, shared by all three BCAAs, involve transamination to branched-chain α-keto acids (BCKAs) and subsequent oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govmdpi.com

Contribution to the TCA Cycle: Isotope tracing has shown that the carbon skeleton of isoleucine, after its conversion through intermediates like 3-hydroxy-3-methyl-2-oxopentanoate, enters the tricarboxylic acid (TCA) cycle as acetyl-CoA and succinyl-CoA. researchgate.net This highlights the role of BCAA catabolism in providing substrates for energy production.

Metabolic Fate in Different Physiological States: Researchers have employed stable isotope tracing to investigate how BCAA metabolism is altered in conditions such as insulin (B600854) resistance. nih.gov These studies provide quantitative insights into the dynamics of systemic BCAA metabolism and how it is regulated. nih.gov

| Isotope Tracer | Metabolic Pathway Studied | Key Findings | References |

|---|---|---|---|

| [U-¹³C₆]Leucine | Leucine (B10760876) Catabolism | Quantifies entry into the TCA cycle as acetyl-CoA. | nih.gov |

| [U-¹³C₅]Valine | Valine Catabolism | Traces carbon flow to succinyl-CoA. | ckisotopes.com |

| [U-¹³C₆]Isoleucine | Isoleucine Catabolism | Follows carbon into both acetyl-CoA and succinyl-CoA. | researchgate.net |

Computational Modeling of Branched-Chain Keto Acid Metabolism Networks

The data generated from isotope tracing experiments are often complex, necessitating the use of computational models to interpret the findings accurately. substack.com These models are mathematical representations of metabolic networks that can simulate the flow of metabolites through various pathways.

Computational modeling in the context of branched-chain keto acid (BCKA) metabolism, which includes the pathway involving 3-hydroxy-3-methyl-2-oxopentanoate, serves several key purposes:

Flux Quantification: By integrating the isotope labeling data with a stoichiometric model of the metabolic network, it is possible to calculate the absolute fluxes through different reactions. researchgate.net This provides a more comprehensive understanding than simply observing changes in metabolite concentrations.

Network Analysis: Computational models can help identify the regulatory points within the BCAA catabolic network. For instance, they can elucidate how the activity of the BCKDH complex, a key regulatory enzyme, influences the flux through the pathway. mdpi.comnih.gov

Hypothesis Testing: These models allow researchers to simulate the effects of genetic mutations or changes in nutrient availability on metabolic fluxes. This "in silico" experimentation can guide further wet-lab research. substack.com

Research Applications of Computational Modeling:

Understanding Disease States: Computational models have been used to explore the dysregulation of BCAA metabolism in diseases like maple syrup urine disease (MSUD), where the BCKDH complex is deficient. nih.gov These models can help predict the metabolic consequences of such deficiencies.

Metabolic Engineering: In the field of biotechnology, computational models of microbial metabolism are used to engineer strains that can overproduce valuable compounds derived from BCAA catabolism. substack.com

| Enzyme | Reaction Catalyzed | Metabolic Significance | References |

|---|---|---|---|

| Branched-Chain Aminotransferase (BCAT) | Reversible transamination of BCAAs to BCKAs. | Initiates the breakdown of leucine, isoleucine, and valine. | mdpi.com |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Irreversible oxidative decarboxylation of BCKAs. | A critical rate-limiting step in BCAA catabolism. | nih.govmdpi.com |

Genetic and Molecular Regulation of 3 Hydroxy 3 Methyl 2 Oxopentanoate Metabolism

Genes Encoding Key Enzymes

The breakdown of BCAAs, which leads to the formation of intermediates like 3-hydroxy-3-methyl-2-oxopentanoate, is orchestrated by a series of enzymes encoded by specific genes. The primary enzymes and their corresponding genes are detailed below.

Branched-Chain Amino Acid Transaminases (BCATs):

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid transaminases. wikipedia.org There are two main isoforms of this enzyme in humans:

BCAT1 (Branched-Chain Amino Acid Transaminase 1): Encoded by the BCAT1 gene, this cytosolic enzyme is involved in the transamination of BCAAs. wikipedia.orgmapmygenome.in It plays a significant role in nitrogen shuttling and has been implicated in various physiological and pathological processes, including cancer. mapmygenome.inpatsnap.com

BCAT2 (Branched-Chain Amino Acid Transaminase 2): Encoded by the BCAT2 gene, this enzyme is located in the mitochondria and is the primary catalyst for the first step in BCAA degradation. mapmygenome.inwikipedia.org It converts BCAAs into their corresponding branched-chain α-keto acids (BCKAs). mapmygenome.ingenecards.org

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex:

The irreversible oxidative decarboxylation of BCKAs is carried out by the multi-enzyme BCKDH complex, a critical regulatory point in BCAA catabolism. wikipedia.org This mitochondrial complex is composed of three catalytic components (E1, E2, and E3) and two regulatory enzymes. wikipedia.org

E1 Component (α-keto acid decarboxylase): This component is a heterotetramer of two alpha and two beta subunits.

BCKDHA (Branched-Chain Keto Acid Dehydrogenase E1 Subunit Alpha): Encoded by the BCKDHA gene, this subunit is a crucial part of the E1 component. medlineplus.govmedlineplus.govuniprot.org Mutations in this gene are a common cause of Maple Syrup Urine Disease (MSUD). medlineplus.govmedlineplus.gov

BCKDHB (Branched-Chain Keto Acid Dehydrogenase E1 Subunit Beta): The BCKDHB gene provides the instructions for this subunit, which pairs with the alpha subunit to form the E1 component. medlineplus.govmedlineplus.govwikipedia.org Over 90 mutations in this gene have been linked to MSUD. medlineplus.govmedlineplus.gov

E2 Component (dihydrolipoyl transacylase):

DBT (Dihydrolipoamide Branched-Chain Transacylase E2): The DBT gene encodes the E2 component of the BCKDH complex. medlineplus.govmedlineplus.govwikipedia.org Mutations in this gene can disrupt the complex's function, leading to a buildup of BCAAs and their byproducts. medlineplus.gov

E3 Component (dihydrolipoamide dehydrogenase):

DLD (Dihydrolipoamide Dehydrogenase): This gene encodes the E3 component, which is also a component of other mitochondrial enzyme complexes like the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.org

Regulatory Enzymes of the BCKDH Complex:

The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation.

BCKDK (Branched-Chain Keto Acid Dehydrogenase Kinase): Encoded by the BCKDK gene, this mitochondrial kinase phosphorylates and inactivates the E1α subunit of the BCKDH complex. wikipedia.orgsinobiological.comgenecards.org The expression of BCKDK varies across tissues, with the lowest concentrations found in the liver. wikipedia.org

BCKDPH (Branched-Chain Keto Acid Dehydrogenase Phosphatase), also known as PPM1K: This phosphatase dephosphorylates and activates the BCKDH complex. It works in opposition to BCKDK to control the flux of BCAA catabolism. uniprot.org

Table 1: Key Genes in 3-Hydroxy-3-methyl-2-oxopentanoate Metabolism

| Gene | Enzyme/Protein | Cellular Location | Function |

|---|---|---|---|

| BCAT1 | Branched-Chain Amino Acid Transaminase 1 | Cytosol | Reversible transamination of BCAAs. wikipedia.orgmapmygenome.in |

| BCAT2 | Branched-Chain Amino Acid Transaminase 2 | Mitochondria | Catalyzes the first step in BCAA catabolism. mapmygenome.inwikipedia.orggenecards.org |

| BCKDHA | Branched-Chain Keto Acid Dehydrogenase E1 Subunit Alpha | Mitochondria | Alpha subunit of the E1 component of the BCKDH complex. medlineplus.govmedlineplus.govuniprot.org |

| BCKDHB | Branched-Chain Keto Acid Dehydrogenase E1 Subunit Beta | Mitochondria | Beta subunit of the E1 component of the BCKDH complex. medlineplus.govmedlineplus.govwikipedia.org |

| DBT | Dihydrolipoamide (B1198117) Branched-Chain Transacylase E2 | Mitochondria | E2 component of the BCKDH complex. medlineplus.govmedlineplus.govwikipedia.org |

| DLD | Dihydrolipoamide Dehydrogenase | Mitochondria | E3 component of the BCKDH complex. wikipedia.org |

| BCKDK | Branched-Chain Keto Acid Dehydrogenase Kinase | Mitochondria | Inactivates the BCKDH complex via phosphorylation. wikipedia.orgsinobiological.comgenecards.org |

| PPM1K | Protein Phosphatase, Mg2+/Mn2+ Dependent 1K (BCKDPH) | Mitochondria | Activates the BCKDH complex via dephosphorylation. uniprot.org |

Transcriptional Regulation of Gene Expression

The synthesis of the enzymes involved in 3-hydroxy-3-methyl-2-oxopentanoate metabolism is controlled at the transcriptional level, ensuring that their production is matched to metabolic demands.

The expression of genes encoding the BCAT and BCKDH complex enzymes is regulated by various transcription factors that bind to specific promoter and enhancer elements.

Myc: The oncogenic transcription factor Myc is a known regulator of BCAT1 expression, often driving its overexpression in various cancers. wikipedia.org

MLXIPL/ChREBP: In response to changes in carbohydrate availability, the transcription factor MLXIPL (carbohydrate-responsive element-binding protein, ChREBP) can influence the expression ratio of BCKDK to PPM1K. uniprot.org This is particularly evident during the transition from a fasted to a fed state, where increased BCKDK expression relative to PPM1K leads to the phosphorylation and modulation of downstream metabolic pathways. uniprot.org

Further research is ongoing to fully elucidate the complete network of transcription factors and regulatory elements that govern the coordinated expression of these genes.

Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in regulating the expression of genes involved in BCAA metabolism.

DNA Methylation: Studies have shown that the methylation status of the BCAT1 gene is altered in certain conditions. For instance, methylation of the BCAT1 gene has been associated with colorectal cancer. nih.gov A differentially methylated region within the BCAT1 gene has also been linked to birthweight, suggesting an early-life epigenetic influence on BCAA metabolism. researchgate.net

The role of histone modifications in the regulation of these genes is an active area of investigation, with the potential to reveal further layers of control over 3-hydroxy-3-methyl-2-oxopentanoate metabolism.

Post-Translational Modifications Beyond Phosphorylation and their Impact on Enzyme Activity

While phosphorylation is the primary and most well-studied post-translational modification regulating the BCKDH complex, other modifications also impact the function of enzymes in this pathway.

Ubiquitination: The E2 component of the BCKDH complex, encoded by the DBT gene, has been shown to have ubiquitin protein ligase binding capabilities, suggesting a role for ubiquitination in the regulation of the complex. wikipedia.org

Acetylation: The DBT protein also exhibits acetyltransferase activity, indicating that acetylation may be another mechanism for modulating the function of the BCKDH complex. wikipedia.org

The full extent and functional consequences of these and other potential post-translational modifications, such as SUMOylation and glycosylation, on the enzymes of BCAA catabolism are still being explored.

Impact of Genetic Polymorphisms and Mutations on Enzyme Function in Model Systems and Cellular Research

Genetic variations, ranging from single nucleotide polymorphisms (SNPs) to more significant mutations, in the genes encoding the enzymes of BCAA metabolism can have profound effects on their function, leading to metabolic diseases.

Maple Syrup Urine Disease (MSUD): This autosomal recessive disorder is caused by mutations in the genes encoding the E1α (BCKDHA), E1β (BCKDHB), and E2 (DBT) components of the BCKDH complex. oup.comnih.gov

Over 80 mutations in BCKDHA and over 90 in BCKDHB have been identified in individuals with MSUD. medlineplus.govmedlineplus.govmedlineplus.govmedlineplus.gov These mutations often involve single amino acid changes that disrupt the normal function of the BCKDH complex, leading to the accumulation of BCAAs and their toxic byproducts. medlineplus.govmedlineplus.govmedlineplus.govmedlineplus.gov

A common mutation in the Old Order Mennonite population is Tyr438Asn in the BCKDHA protein. medlineplus.govmedlineplus.gov In individuals of Ashkenazi Jewish descent, the Arg183Pro mutation in the BCKDHB protein is prevalent. medlineplus.gov

Mutations in the DBT gene are also a cause of MSUD, with over 70 mutations identified, often leading to milder forms of the disease. medlineplus.govmedlineplus.gov

BCAT Polymorphisms:

A single nucleotide polymorphism (rs9668920) in the BCAT1 gene has been associated with an increased risk of type 2 diabetes mellitus. nih.govresearchgate.net

Defects in BCAT activity due to mutations can lead to hypervalinemia and hyperleucine-isoleucinemia. wikipedia.orgmapmygenome.in

Cellular and model organism studies are crucial for understanding the functional consequences of these genetic variations. For instance, research in Malaysian and Indian populations has identified novel mutations in BCKDHA, BCKDHB, and DBT that contribute to MSUD. nih.govresearchgate.netnih.gov These studies often use in silico analyses to predict the impact of these mutations on protein structure and function. nih.govresearchgate.net

Table 2: Examples of Genetic Variants and their Impact on Enzyme Function

| Gene | Variant | Associated Condition | Functional Impact in Model/Cellular Systems |

|---|---|---|---|

| BCKDHA | Tyr438Asn (Y438N) | Maple Syrup Urine Disease (MSUD) | Disrupts BCKDH complex function, preventing BCAA breakdown. medlineplus.govmedlineplus.gov |

| BCKDHB | Arg183Pro (R183P) | Maple Syrup Urine Disease (MSUD) | Common in Ashkenazi Jewish population; impairs BCKDH complex function. medlineplus.gov |

| DBT | Various mutations | Maple Syrup Urine Disease (MSUD) | Often associated with milder forms of MSUD. medlineplus.govmedlineplus.gov |

| BCAT1 | rs9668920 (GG genotype) | Type 2 Diabetes Mellitus | Associated with increased risk of T2DM. nih.govresearchgate.net |

| BCAT2 | Gln170 & Lys264 variants | Hypervalinemia and Hyperleucine-Isoleucinemia | Reduced catalytic activity of the enzyme. abcam.com |

Advanced Analytical Methodologies for 3 Hydroxy 3 Methyl 2 Oxopentanoate Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in metabolomics due to its high sensitivity, selectivity, and throughput. It is frequently coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC) to resolve isomers and isobars, enabling robust analysis of metabolites such as 3-hydroxy-3-methyl-2-oxopentanoate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, keto acids like 3-hydroxy-3-methyl-2-oxopentanoate are typically non-volatile. Therefore, a chemical derivatization step is required to increase their volatility and thermal stability, making them amenable to GC analysis. This process involves converting the polar carboxyl and hydroxyl groups into less polar silyl, methyl, or other esters/ethers.

The typical workflow involves extraction of the analyte from the biological matrix, followed by derivatization and injection into the GC-MS system. In the GC column, the derivatized analytes are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. For quantitative analysis, the method can be validated for sensitivity and reproducibility. nih.gov A sensitive method for determining related 2-oxo acid enantiomers in physiological fluids has been described, which is applicable for gas chromatographic-mass spectrometric analysis of ¹³C-label enrichment. nih.gov

Table 1: Typical GC-MS Parameters for Derivatized Keto Acid Analysis

| Parameter | Description | Example |

|---|---|---|

| Derivatization Agent | Reagent used to increase analyte volatility. | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS; Diazomethane |

| GC Column | Stationary phase used for separation. | DB-5, CP Chirasil-Dex CB for chiral separation. researchgate.net |

| Injection Mode | Method of sample introduction. | Split/Splitless |

| Ionization Mode | Method for ionizing the analyte. | Electron Ionization (EI) at 70 eV. |

| MS Analyzer | Type of mass analyzer used for detection. | Quadrupole, Time-of-Flight (TOF). researchgate.net |

| Analysis Mode | Scan mode for data acquisition. | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Direct Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) allows for the direct analysis of 3-hydroxy-3-methyl-2-oxopentanoate in biological fluids with minimal sample preparation, bypassing the need for derivatization. This method offers high specificity and sensitivity, making it ideal for quantitative studies.

The methodology typically involves a simple sample preparation step, such as protein precipitation with an organic solvent (e.g., methanol), to remove proteins and other macromolecules from the sample. nih.gov The clarified supernatant is then injected into the LC system. Chromatographic separation is often achieved using a reversed-phase column, such as a C18 column. nih.govnih.gov The analyte is then detected by a tandem mass spectrometer, usually a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition for the target analyte, minimizing interferences from the sample matrix. Validation according to regulatory guidelines ensures the method's accuracy, precision, and reliability for clinical and research applications. nih.gov

Table 2: Example LC-MS/MS Method Parameters for Quantification of Related Hydroxy and Oxo Acids

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with methanol (B129727) containing 0.2% formic acid. nih.gov |

| LC Column | Phenomenex Luna C18. nih.govnih.gov |

| Mobile Phases | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid. nih.govnih.gov |

| Flow Rate | 0.3 mL/min. nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acids. nih.gov |

| Lower Limit of Quantification (LLOQ) | For similar analytes, LLOQs of 0.078–0.156 µg/mL in human plasma have been achieved. nih.govnih.gov |

| Accuracy (%RE) | For related compounds, accuracy varied between -6.2% and 6.6%. nih.gov |

| Recovery | Recovery of >88% has been achieved for similar analytes and internal standards. nih.gov |

High-Resolution Mass Spectrometry and Untargeted Metabolomics Profiling of 3-Hydroxy-3-methyl-2-oxopentanoate

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to identify biomarkers and understand metabolic pathways. mdpi.com High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is central to this approach. nih.gov HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of an unknown ion.

In an untargeted workflow, LC-HRMS data is acquired in full scan mode. nih.gov The resulting complex dataset is then processed using specialized software to perform peak picking, feature alignment, and statistical analysis to identify ions that are significantly different between sample groups. The accurate mass of a feature of interest, such as that corresponding to 3-hydroxy-3-methyl-2-oxopentanoate, can be used to propose its elemental formula. uni.lu Identification is then confirmed by comparing its retention time and fragmentation spectrum (obtained from data-dependent MS/MS scans) with that of an authentic chemical standard. nih.gov This approach has been successfully used to identify numerous metabolites in various biological systems. nih.gov

Table 3: Predicted Accurate Masses for Adducts of 3-Hydroxy-3-methyl-2-oxopentanoic Acid (C₆H₁₀O₄)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₁₁O₄]⁺ | 147.0652 |

| [M+Na]⁺ | [C₆H₁₀O₄Na]⁺ | 169.0471 |

| [M-H]⁻ | [C₆H₉O₄]⁻ | 145.0506 |

| [M+HCOO]⁻ | [C₇H₁₁O₆]⁻ | 191.0561 |

Data sourced from predicted values for (R)-3-hydroxy-3-methyl-2-oxopentanoic acid. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information on metabolites in their native state within complex mixtures.

Quantitative NMR for Concentration Determination in Biological Samples

Quantitative NMR (qNMR) allows for the direct measurement of metabolite concentrations in biological samples, often with minimal preparation. nih.gov The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific, non-overlapping proton signal from 3-hydroxy-3-methyl-2-oxopentanoate to the integral of a signal from a reference standard of known concentration (e.g., trimethylsilyl (B98337) propionate, TSP), its absolute concentration can be determined. nih.gov

The qNMR protocol involves adding a known amount of the reference standard to the sample, acquiring a one-dimensional (1D) ¹H NMR spectrum under conditions that ensure full signal relaxation, and then integrating the relevant peaks. nih.gov While its sensitivity is lower than MS (typically in the low μM range), qNMR is highly reproducible, does not require chemical derivatization, and provides a true molar concentration without the need for a specific calibration curve for each analyte. nih.gov

Table 4: General Workflow for Quantitative NMR (qNMR) Analysis

| Step | Description |

|---|---|

| 1. Sample Preparation | Centrifugation of biofluid (e.g., plasma, urine) to remove particulates. Addition of a buffer (e.g., phosphate (B84403) buffer in D₂O) and a known concentration of an internal standard (e.g., TSP). |

| 2. NMR Data Acquisition | Recording of a 1D ¹H NMR spectrum using a pulse sequence with solvent suppression (e.g., PRESAT). A sufficient relaxation delay is used to ensure accurate quantification. |

| 3. Spectral Processing | Fourier transformation, phase correction, and baseline correction of the acquired spectrum. |

| 4. Signal Integration | Integration of a well-resolved signal from the analyte (3-hydroxy-3-methyl-2-oxopentanoate) and a signal from the internal standard. |

| 5. Concentration Calculation | The concentration of the analyte is calculated based on the ratio of the signal integrals and the known concentration of the standard, accounting for the number of protons for each signal. |

Based on general qNMR protocols. nih.gov

Isotopic Enrichment Analysis by NMR for Metabolic Tracing

Stable Isotope Resolved Metabolomics (SIRM) uses stable isotopes (e.g., ¹³C, ¹⁵N, ²H) as tracers to follow the flow of atoms through metabolic pathways. nih.gov NMR spectroscopy is uniquely suited for SIRM because it can determine the specific location and extent of isotopic enrichment within a metabolite's structure. nih.gov

In a typical experiment, a biological system is supplied with a ¹³C-labeled substrate, such as [U-¹³C]-glucose. The ¹³C atoms are incorporated into downstream metabolites, including 3-hydroxy-3-methyl-2-oxopentanoate. The presence of a ¹³C atom next to a proton (¹H) causes a splitting of the proton's signal in the ¹H NMR spectrum, resulting in "satellite" peaks flanking the main ¹²C-bound proton peak. mdpi.com The fractional enrichment at a specific carbon position can be calculated by comparing the area of the ¹³C satellite peaks to the total area of the signal (main peak plus satellites). mdpi.com More advanced 2D NMR experiments, like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can resolve overlapping signals and provide unambiguous information on which protons are attached to which carbons, facilitating detailed isotopomer analysis. nih.govmdpi.com This provides powerful insights into the activity of specific metabolic pathways.

Table of Compounds

| Compound Name |

|---|

| 3-Hydroxy-3-methyl-2-oxopentanoate |

| 3-hydroxy-3-methyl-2-oxopentanoic acid |

| 3-hydroxypentanoic acid |

| 3-methyl-2-oxopentanoate (B1228249) |

| 3-methyl-2-oxovaleric acid |

| 3-oxopentanoic acid |

| L-allo-isoleucine |

| L-isoleucine |

| methanol |

| methyl 2-hydroxy-3-methylpentanoate |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

| trimethylsilyl propionate |

Enzymatic Assays and Spectrophotometric Detection for Real-time Reaction Monitoring

Enzymatic assays offer a highly specific and sensitive approach for the quantification of metabolites like 3-hydroxy-3-methyl-2-oxopentanoate. These assays leverage the catalytic activity of enzymes that specifically act on the target molecule. The reaction can be monitored in real-time by coupling it to a change in absorbance of light, a technique known as spectrophotometry. creative-enzymes.com

A common strategy involves the use of a dehydrogenase enzyme that utilizes the target metabolite as a substrate and a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or its phosphorylated form (NADP+). The reduction of NAD(P)+ to NAD(P)H results in an increase in absorbance at a wavelength of 340 nm, which can be measured over time. nih.gov The rate of this change is directly proportional to the concentration of the metabolite of interest.

For the analysis of 3-hydroxy-3-methyl-2-oxopentanoate, a potential enzymatic assay could involve a specific 3-hydroxy acid dehydrogenase. While a dedicated enzyme for this specific compound may not be commercially available, enzymes with broader specificity, such as 3-hydroxyisobutyrate (B1249102) dehydrogenase, have been used for the determination of similar structured compounds. nih.gov Such an assay would measure the production of NADH, providing a sensitive and real-time measurement. nih.gov

Alternatively, a coupled enzyme assay can be employed. This involves a series of enzymatic reactions where the product of the first reaction, involving the analyte of interest, becomes the substrate for a subsequent reaction that generates a detectable signal. For instance, the conversion of 3-hydroxy-3-methyl-2-oxopentanoate could be linked to the production of a chromophore or a fluorophore. sigmaaldrich.comthermofisher.com

A spectrophotometric endpoint assay has been successfully developed for the determination of branched-chain alpha-keto acids. nih.gov This method relies on the measurement of NADH produced by the action of branched-chain alpha-keto acid dehydrogenase. nih.gov To enhance specificity, interfering substances like pyruvate (B1213749) can be removed by pretreatment with pyruvate dehydrogenase. nih.gov A similar principle could be adapted for 3-hydroxy-3-methyl-2-oxopentanoate, potentially using a specific dehydrogenase.

The table below outlines a hypothetical enzymatic assay for 3-hydroxy-3-methyl-2-oxopentanoate based on established principles.

| Parameter | Description |

| Enzyme | Hypothetical 3-hydroxy-3-methyl-2-oxopentanoate dehydrogenase |

| Substrate | 3-Hydroxy-3-methyl-2-oxopentanoate |

| Cofactor | NAD+ |

| Product Monitored | NADH |

| Detection Method | Spectrophotometry |

| Wavelength | 340 nm |

| Principle | The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of 3-hydroxy-3-methyl-2-oxopentanoate. |

It is important to note that the development of such an assay would require the purification and characterization of a specific dehydrogenase or the careful selection of an enzyme with appropriate cross-reactivity and the optimization of reaction conditions to ensure accuracy and reproducibility.

Radioisotopic Tracing Techniques (e.g., 14C-labeled precursors) in Metabolic Studies

Radioisotopic tracing is a powerful tool for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. nih.gov This technique involves introducing a molecule labeled with a radioactive isotope, such as Carbon-14 (¹⁴C), into a biological system and tracking its metabolic fate. nih.govnih.gov

In the context of 3-hydroxy-3-methyl-2-oxopentanoate research, ¹⁴C-labeled isoleucine serves as a key precursor. numberanalytics.com By administering [U-¹⁴C]isoleucine (isoleucine uniformly labeled with ¹⁴C) to cells, tissues, or whole organisms, researchers can trace the incorporation of the ¹⁴C label into various downstream metabolites, including 3-hydroxy-3-methyl-2-oxopentanoate.

The general workflow for a radioisotopic tracing study involves several key steps:

Administration of the Labeled Precursor: A known amount of ¹⁴C-labeled isoleucine is introduced into the biological system. nih.gov

Incubation and Sampling: The system is allowed to metabolize the labeled precursor for a defined period. Samples (e.g., plasma, tissue extracts) are collected at various time points. nih.gov

Separation and Detection: The metabolites in the collected samples are separated using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov The radioactivity of the separated fractions is then measured using a scintillation counter or a radio-detector coupled to the chromatography system.

Identification and Quantification: The radioactive peaks corresponding to different metabolites are identified by comparing their retention times with those of known standards. The amount of radioactivity in each peak provides a measure of the amount of the labeled metabolite formed.

Studies using ¹⁴C-labeled branched-chain amino acids, such as leucine (B10760876) and valine, have provided valuable insights into their metabolic pathways. nih.govnih.gov For instance, a study on the metabolism of [U-¹⁴C]valine in the isolated perfused lactating guinea pig mammary gland demonstrated the transfer of radioactivity to CO₂ and other plasma components. nih.gov Similarly, an absorption, distribution, metabolism, and excretion (ADME) study using ¹⁴C-leucine in rats identified several metabolites and quantified their distribution in various tissues. nih.gov

These established methodologies can be directly applied to investigate the metabolism of isoleucine and the formation of 3-hydroxy-3-methyl-2-oxopentanoate. The data obtained from such studies can be used to create metabolic flux maps, providing a quantitative understanding of the flow of carbon from isoleucine to its various metabolic products under different physiological or pathological conditions.

The following table summarizes the key aspects of a radioisotopic tracing study for 3-hydroxy-3-methyl-2-oxopentanoate research.

| Aspect | Description |

| Radiolabeled Precursor | [U-¹⁴C]Isoleucine |

| Biological System | Cell cultures, tissue preparations, or whole animal models |

| Analytical Techniques | HPLC or GC coupled with radio-detection |

| Primary Outcome | Quantification of ¹⁴C-labeled 3-hydroxy-3-methyl-2-oxopentanoate and other metabolites |

| Research Application | Elucidation of the isoleucine metabolic pathway, determination of metabolic flux, and investigation of the effects of various factors (e.g., disease state, diet) on isoleucine metabolism. |

The use of radioisotopic tracers is a cornerstone of metabolic research, providing dynamic information that is often unattainable with other methods. nih.gov The application of these techniques to the study of 3-hydroxy-3-methyl-2-oxopentanoate is essential for a complete understanding of its biochemical significance.

Cellular and Subcellular Compartmentalization of 3 Hydroxy 3 Methyl 2 Oxopentanoate Metabolism

Mitochondrial Localization and Function of the BCKDH Complex

The catabolism of branched-chain keto acids (BCKAs) is predominantly a mitochondrial process. The key regulatory enzyme in this pathway is the branched-chain α-ketoacid dehydrogenase complex (BCKDH), which is strategically located on the inner mitochondrial membrane wikipedia.org. This localization is critical as it positions the complex to receive its substrates, the BCKAs, which are transported into the mitochondrial matrix.

The BCKDH complex is a large, multi-subunit enzymatic machine responsible for the irreversible oxidative decarboxylation of BCKAs derived from leucine (B10760876), isoleucine, and valine wikipedia.org. This reaction is a committed step in BCAA catabolism, channeling these carbon skeletons towards the tricarboxylic acid (TCA) cycle for energy production or for the synthesis of fatty acids. The complex consists of three main catalytic components: a thiamine (B1217682) diphosphate-dependent E1 (α2β2 tetramer) decarboxylase, an E2 (24-meric) transacylase, and an E3 (homodimeric) dihydrolipoamide (B1198117) dehydrogenase nih.gov. The coordinated action of these subunits ensures the efficient conversion of BCKAs into their respective acyl-CoA derivatives. In some organisms, the BCKDH complex can even functionally replace the pyruvate (B1213749) dehydrogenase (PDH) complex, highlighting its central role in mitochondrial metabolism nih.gov.

| Component | Subunits | Prosthetic Group | Primary Function |

| E1 | BCKDHA, BCKDHB | Thiamine Diphosphate (TPP) | Catalyzes the decarboxylation of the branched-chain α-ketoacid. |

| E2 | DBT | Lipoamide (B1675559) | Catalyzes the transfer of the acyl group to Coenzyme A (CoA). |

| E3 | DLD | Flavin Adenine (B156593) Dinucleotide (FAD) | Re-oxidizes the reduced lipoamide on E2, transferring electrons to NAD+. |

| Regulatory Enzymes | BCKDK, PPM1K | - | Kinase (BCKDK) phosphorylates and inactivates E1; Phosphatase (PP1MK) dephosphorylates and activates E1. nih.gov |

This table summarizes the components and functions of the mitochondrial Branched-Chain Keto Acid Dehydrogenase (BCKDH) complex.

Cytosolic Roles and Interplay of BCAT Isoforms

The initial step in BCAA catabolism, the reversible transamination of BCAAs to their corresponding BCKAs, is catalyzed by branched-chain aminotransferases (BCATs). Eukaryotic cells possess two distinct BCAT isoforms with different subcellular localizations: a cytosolic form (BCAT1 or BCATc) and a mitochondrial form (BCAT2 or BCATm) nih.gov.

BCAT1 is primarily found in the cytosol and its expression is tissue-specific, with high levels observed in the nervous system nih.gov. In contrast, BCAT2 is located in the mitochondria and is expressed more ubiquitously across various tissues, with the notable exception of the liver researchgate.net. This differential distribution allows for a sophisticated interplay between the cytosol and mitochondria in maintaining BCAA homeostasis.

The cytosolic BCAT1 can initiate BCAA catabolism, producing BCKAs in the cytoplasm. These BCKAs can then be transported into the mitochondria for irreversible degradation by the BCKDH complex. Conversely, BCKAs can be transported out of the mitochondria and be re-aminated back to BCAAs in the cytosol by BCAT1, a process known as the BCAA-BCKA shuttle. This shuttle is thought to play a role in nitrogen transport between cellular compartments and tissues . The interplay between these two isoforms is crucial for regulating the intracellular and extracellular pools of BCAAs and BCKAs.

| Feature | BCAT1 (BCATc) | BCAT2 (BCATm) |

| Subcellular Localization | Cytosol nih.gov | Mitochondria nih.gov |

| Tissue Distribution | Primarily nervous system, placenta, and immune cells nih.gov | Widely expressed in most tissues except the liver researchgate.net |

| Primary Role | Reversible transamination of BCAAs; participates in the BCAA-BCKA shuttle for nitrogen transport . | Primarily involved in the catabolic pathway of BCAAs, channeling them towards the BCKDH complex nih.gov. |

This table provides a comparison of the key features of the cytosolic (BCAT1) and mitochondrial (BCAT2) branched-chain aminotransferase isoforms.

Transport Mechanisms of Branched-Chain Keto Acids Across Cellular and Organellar Membranes in Research Models

The compartmentalization of BCAA metabolism necessitates efficient transport mechanisms for both BCAAs and their keto acid derivatives across the plasma membrane and the inner mitochondrial membrane escholarship.org. While the transport of amino acids is well-characterized, the specific mechanisms for BCKA transport are an area of ongoing research.

Movement across cellular membranes can occur through simple diffusion for small, hydrophobic molecules, but more often requires carrier-mediated transport researchgate.netlibretexts.org. Several solute carrier (SLC) families of proteins are implicated in the transport of amino acids and related compounds. For instance, the SLC7A5 (LAT1) transporter is a major transporter of large neutral amino acids, including BCAAs, across the plasma membrane nih.gov.

The transport of BCKAs into the mitochondria is a critical step linking their formation (either in the cytosol by BCAT1 or in the mitochondria by BCAT2) to their catabolism by the BCKDH complex. While a specific, dedicated mitochondrial BCKA transporter has not been definitively identified, several mitochondrial carriers have been proposed to facilitate this process. The mitochondrial pyruvate carrier (MPC) and other members of the SLC25 family are potential candidates due to their role in transporting keto acids across the inner mitochondrial membrane nih.gov. The efficiency of these transport systems is a key factor in determining the rate of BCAA catabolism.

| Membrane | Transported Molecule | Proposed Transporter(s)/Mechanism | Significance |

| Plasma Membrane | Branched-Chain Amino Acids (BCAAs) | SLC7A5 (LAT1), other large neutral amino acid transporters nih.gov | Uptake of essential amino acids from the extracellular environment. |

| Inner Mitochondrial Membrane | Branched-Chain Keto Acids (BCKAs) | Mitochondrial Pyruvate Carrier (MPC), potential members of the SLC25 family nih.gov | Links cytosolic BCAA metabolism with mitochondrial catabolism; supplies substrate to the BCKDH complex. |

| Inner Mitochondrial Membrane | Branched-Chain Amino Acids (BCAAs) | Various mitochondrial amino acid carriers | Supply of BCAAs for mitochondrial protein synthesis and for transamination by BCAT2. |

This table outlines the transport mechanisms for branched-chain amino acids and their keto acid derivatives across key cellular membranes.

Metabolic Cross-Talk Between Organelles Influencing 3-Hydroxy-3-methyl-2-oxopentanoate Flux

The primary axis of communication for BCKA metabolism is between the cytosol and the mitochondria. The BCAA-BCKA shuttle, mediated by the opposing actions of cytosolic BCAT1 and mitochondrial BCAT2, and the transport of these metabolites across the mitochondrial membrane, represents a key regulatory node . The activity of the BCKDH complex, which is itself regulated by phosphorylation/dephosphorylation, ultimately determines the irreversible commitment of BCKAs to catabolism nih.gov.

Synthetic Approaches and Derivatization for Research Applications

Chemical Synthesis of 3-Hydroxy-3-methyl-2-oxopentanoate for Isotopic Labeling (e.g., ¹³C, ²H)

The chemical synthesis of 3-hydroxy-3-methyl-2-oxopentanoate and its isotopically labeled forms is crucial for its use as a standard in metabolic research and for tracing its fate in biological systems. While a direct, one-pot synthesis is not commonly documented, its structure lends itself to established organic chemistry reactions. A plausible synthetic route can be adapted from methods used for similar α-keto acids. For instance, the synthesis of methyl dl-anti-3-hydroxy-2-methylpentanoate involves a Baylis-Hillman reaction between methyl acrylate (B77674) and propionaldehyde, followed by hydrogenation. scispace.com A similar strategy could be envisioned for 3-hydroxy-3-methyl-2-oxopentanoate, potentially starting with ethyl pyruvate (B1213749) and propanal.

A general approach for synthesizing α-keto acids involves the oxidation of corresponding α-hydroxy acids. organic-chemistry.org Therefore, if 3-hydroxy-3-methyl-2-hydroxypentanoic acid can be synthesized, a chemoselective oxidation step could yield the target compound. organic-chemistry.org

Isotopic labeling, which is essential for metabolic flux analysis and as internal standards in mass spectrometry, can be incorporated through the use of labeled precursors in the synthetic pathway. scispace.com For example, using ¹³C-labeled pyruvate or ²H (deuterium)-labeled propanal would introduce these isotopes into the final molecule. The synthesis of deuterium-labeled 3-Methyl-2-oxovaleric acid has been documented, demonstrating the feasibility of incorporating heavy isotopes into this class of compounds for research purposes. osti.gov Methods for producing ¹³C-enriched α-keto acids are also established, often involving the use of labeled starting materials in multi-step syntheses. scispace.comgoogle.com

Table 1: Example Synthetic Step for a Related Compound This table illustrates a key step in the synthesis of a structurally similar compound, methyl dl-anti-3-hydroxy-2-methylpentanoate, highlighting the reactants and conditions that could be adapted.

| Reaction Step | Reactants | Reagents/Catalyst | Product |

| Baylis-Hillman Reaction | Methyl acrylate, Propionaldehyde | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Methyl 3-hydroxy-2-methylenepentanoate |

Source: Adapted from Organic Syntheses Procedure. scispace.com

Synthesis of Analogues and Inhibitors for Enzymatic Mechanism Studies and Pathway Dissection

To investigate the function and mechanism of enzymes that interact with 3-hydroxy-3-methyl-2-oxopentanoate, researchers synthesize structural analogues that can act as substrates or inhibitors. These molecules are designed to probe the active site of an enzyme, elucidate structure-activity relationships, or block a specific metabolic step. organic-chemistry.org

A powerful strategy in designing enzyme inhibitors is the creation of substrate analogues where a key functional group is modified or removed. For example, in studies of HMG-CoA reductase, thioether derivatives were synthesized to act as inhibitors. rsc.org In these molecules, the oxygen atom of the thioester group in the substrate was replaced by a hydrogen atom, resulting in a compound that could bind to the enzyme's active site but not undergo the catalytic reaction. rsc.org This rendered them competitive inhibitors, providing valuable information about the enzyme's substrate binding requirements. rsc.org A similar approach could be applied to enzymes utilizing 3-hydroxy-3-methyl-2-oxopentanoate, for instance, by modifying its hydroxyl or keto group.

The synthesis of a series of analogues with systematic structural changes helps in understanding which parts of the molecule are essential for enzymatic recognition and activity. Research on mannostatin A, a glycosidase inhibitor, involved the synthesis of various analogues to probe these structure-activity relationships. organic-chemistry.org This allows for the mapping of the pharmacophore and the design of more potent and specific inhibitors.

Table 2: Comparison of a Substrate and its Inhibitor Analogue for HMG-CoA Reductase This table exemplifies the principle of creating an inhibitor by modifying a substrate's functional group.

| Compound Type | Key Functional Group | Role |

| (RS)-3-hydroxy-3-methylglutaryl thioester | Thioester (-S-C=O) | Substrate |

| 4-carboxy-3-hydroxy-3-methylbutyl thioether | Thioether (-S-CH₂-) | Competitive Inhibitor |

Source: Adapted from Imada et al. rsc.org

Use of Derivatization Agents for Enhanced Analytical Detection and Separation

The direct analysis of small, polar molecules like 3-hydroxy-3-methyl-2-oxopentanoate by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. These compounds often exhibit poor volatility and may lack a chromophore for UV detection. Chemical derivatization is a common strategy to overcome these limitations by converting the analyte into a form that is more suitable for analysis. youtube.com

For GC-MS analysis, derivatization is used to increase the volatility and thermal stability of the analyte. youtube.com A common two-step procedure for α-keto acids involves methoximation of the keto group, followed by silylation of the hydroxyl and carboxyl groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process masks the polar functional groups, making the molecule amenable to separation in the gas phase.

For HPLC analysis, derivatization aims to attach a fluorescent or UV-absorbing tag to the molecule, enabling sensitive detection. rsc.org Several reagents are available for this purpose. Diamino-benzenoid compounds are frequently used to react with the α-keto acid moiety to form highly fluorescent quinoxalinone derivatives. rsc.orgnih.gov Commonly used reagents include o-phenylenediamine (B120857) (OPD), 1,2-diamino-4,5-methylenedioxybenzene (DMB), and 1,2-diamino-4,5-dimethoxybenzene. rsc.orgrsc.orgnih.gov These reactions are typically performed pre-column and allow for the detection of α-keto acids at very low concentrations. rsc.org

Table 3: Common Derivatization Agents for α-Keto Acid Analysis

| Analytical Method | Derivatization Agent | Purpose |

| GC-MS | Methoxyamine HCl, followed by MSTFA/BSTFA | Increases volatility and thermal stability |

| HPLC-Fluorescence | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Forms a fluorescent quinoxalinone derivative |

| HPLC-Fluorescence | 1,2-diamino-4,5-dimethoxybenzene | Forms a fluorescent quinoxalinone derivative |

| HPLC-UV | 4-Nitro-1,2-phenylenediamine (NPD) | Forms a UV-active derivative |

Source: Adapted from various sources. osti.govyoutube.comrsc.orgnih.gov

Future Directions and Emerging Research Areas

Systems Biology and Multi-Omics Integration for Comprehensive Metabolic Understanding of 3-Hydroxy-3-methyl-2-oxopentanoate

A holistic comprehension of the metabolic landscape of 3-Hydroxy-3-methyl-2-oxopentanoate necessitates the integration of multiple high-throughput "omics" datasets. Systems biology approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for constructing a comprehensive model of its metabolic network. By analyzing these integrated datasets, researchers can identify novel connections between 3-Hydroxy-3-methyl-2-oxopentanoate metabolism and other cellular processes. nih.govbiorxiv.orgresearchgate.net

Recent studies have demonstrated the utility of multi-omics approaches in elucidating the broader context of branched-chain amino acid (BCAA) metabolism. For instance, integrated analyses have revealed significant alterations in amino acid and sphingolipid metabolism in certain disease models, highlighting the interconnectedness of these pathways. nih.govrsc.org Such approaches can be applied to specifically map the metabolic flux through the isoleucine degradation pathway, providing quantitative insights into the production and consumption of 3-Hydroxy-3-methyl-2-oxopentanoate under various physiological and pathological conditions. nih.govcreative-proteomics.com The use of stable isotope tracers in conjunction with mass spectrometry-based techniques will be instrumental in these investigations. creative-proteomics.com

Interactive Table: Multi-Omics Approaches for Studying 3-Hydroxy-3-methyl-2-oxopentanoate Metabolism

| Omics Layer | Key Data Generated | Potential Insights into 3-Hydroxy-3-methyl-2-oxopentanoate Metabolism |

| Genomics | DNA sequence variations (SNPs) in genes related to isoleucine metabolism. | Identification of genetic predispositions to altered 3-Hydroxy-3-methyl-2-oxopentanoate levels. |

| Transcriptomics | mRNA expression levels of enzymes and transporters in the isoleucine pathway. | Understanding the transcriptional regulation of 3-Hydroxy-3-methyl-2-oxopentanoate synthesis and degradation. nih.gov |

| Proteomics | Protein abundance and post-translational modifications of key metabolic enzymes. | Elucidating the enzymatic control of 3-Hydroxy-3-methyl-2-oxopentanoate flux. mdpi.com |

| Metabolomics | Quantitative measurement of 3-Hydroxy-3-methyl-2-oxopentanoate and related metabolites. | Direct assessment of metabolic pool sizes and pathway activity. nih.govnih.gov |

Mechanistic Studies on Novel Regulatory Factors Influencing its Metabolism

The regulation of 3-Hydroxy-3-methyl-2-oxopentanoate metabolism extends beyond simple substrate-enzyme kinetics. The enzyme responsible for its conversion, ketol-acid reductoisomerase (KARI), is subject to intricate regulatory mechanisms. nih.govnih.gov In bacteria such as Escherichia coli, the expression of the ilvC gene, which encodes KARI, is controlled by the LysR-type transcriptional regulator, IlvY. nih.govnih.gov The activity of IlvY is, in turn, modulated by the substrates of KARI, creating a sensitive feedback loop. nih.gov

Future research will likely focus on identifying and characterizing novel regulatory factors, including transcription factors, non-coding RNAs, and post-translational modifications that influence the expression and activity of enzymes involved in 3-Hydroxy-3-methyl-2-oxopentanoate metabolism in eukaryotes. Understanding these regulatory networks is crucial, as their dysregulation can have significant physiological consequences. For instance, the regulation of the branched-chain α-ketoacid dehydrogenase (BCKD) complex, which acts downstream of 3-Hydroxy-3-methyl-2-oxopentanoate, is critical for maintaining BCAA homeostasis. nih.govnih.govresearchgate.net

Exploration of Unconventional Metabolic Roles in Specialized Cell Types or Organelles

While the primary role of 3-Hydroxy-3-methyl-2-oxopentanoate is established within the canonical isoleucine biosynthesis and degradation pathways, its potential functions in specific cellular contexts remain largely unexplored. Emerging evidence suggests that BCAA metabolism can vary significantly between different cell types and organelles, hinting at specialized roles for its intermediates. nih.gov

Future investigations may uncover unconventional roles for 3-Hydroxy-3-methyl-2-oxopentanoate in processes such as cellular signaling, redox balance, or as a precursor for the synthesis of specialized biomolecules. nih.gov For example, studies in certain bacteria suggest that the isoleucine biosynthesis pathway may function as an electron sink to maintain redox homeostasis under specific growth conditions. nih.gov Investigating the subcellular localization of enzymes involved in its metabolism and the transport of 3-Hydroxy-3-methyl-2-oxopentanoate across organellar membranes will be key to unraveling these potential non-canonical functions.

Development of Advanced in vitro and in vivo Models for Investigating 3-Hydroxy-3-methyl-2-oxopentanoate Metabolism

To dissect the complexities of 3-Hydroxy-3-methyl-2-oxopentanoate metabolism, sophisticated model systems are essential. The development of advanced in vitro and in vivo models will facilitate detailed mechanistic studies and the exploration of its physiological relevance.

In vitro models: The reconstitution of metabolic pathways in a cell-free environment allows for the precise control of reaction conditions and the detailed characterization of enzyme kinetics and reaction mechanisms. nih.gov The in vitro reconstitution of the isoleucine biosynthesis pathway, including the steps involving 3-Hydroxy-3-methyl-2-oxopentanoate, will enable a granular analysis of the enzymes and their regulation. nih.gov

In vivo models: Animal models, particularly those with genetic modifications in enzymes of the BCAA metabolic pathway, are invaluable for studying the systemic effects of altered 3-Hydroxy-3-methyl-2-oxopentanoate levels. nih.govnih.govresearchgate.net Mouse models of Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by the accumulation of BCAAs and their ketoacids, provide a powerful tool to investigate the pathological consequences of metabolic dysregulation in this pathway. nih.govnih.govresearchgate.netjax.org These models can be used to study the tissue-specific roles of 3-Hydroxy-3-methyl-2-oxopentanoate and to test potential therapeutic interventions.

Computational Approaches for Predicting and Analyzing Metabolic Perturbations

Computational modeling has become an indispensable tool in metabolic research, enabling the prediction and analysis of complex metabolic behaviors. Genome-scale metabolic models (GEMs) can be used to simulate the flow of metabolites through the isoleucine pathway and to predict the impact of genetic or environmental perturbations on 3-Hydroxy-3-methyl-2-oxopentanoate levels. pnas.orgnih.gov

By integrating experimental data into these models, researchers can refine their predictive accuracy and gain a deeper understanding of the factors that control metabolic flux. pnas.org For example, computational approaches can be used to model the effects of mutations in the branched-chain α-ketoacid dehydrogenase kinase (BCKDK) gene, which regulates the BCKD complex, on BCAA catabolism. nih.gov Such models can help to elucidate the molecular basis of metabolic diseases and to identify potential drug targets.

High-Throughput Screening Methodologies for Enzyme Modulators

The identification of small molecules that can modulate the activity of enzymes in the 3-Hydroxy-3-methyl-2-oxopentanoate metabolic pathway holds significant therapeutic potential. High-throughput screening (HTS) methodologies provide a rapid and efficient means of screening large compound libraries for such modulators. nih.govnih.gov

Assays can be developed to measure the activity of key enzymes like ketol-acid reductoisomerase (KARI) and the branched-chain α-ketoacid dehydrogenase (BCKD) complex. nih.govnih.govbmrservice.comnih.govnih.gov These assays can be adapted to a high-throughput format, enabling the screening of thousands of compounds to identify potential inhibitors or activators. nih.govresearchgate.net For instance, HTS has been successfully employed to identify novel inhibitors of KARI, which could serve as leads for the development of new antimicrobial agents or herbicides. nih.govnih.gov

Interactive Table: High-Throughput Screening Targets in 3-Hydroxy-3-methyl-2-oxopentanoate Metabolism

| Enzyme Target | Therapeutic Rationale | Potential Assay Principle |

| Ketol-acid reductoisomerase (KARI) | Inhibition could lead to novel antibiotics or herbicides. nih.gov | Spectrophotometric measurement of NAD(P)H consumption or production. nih.gov |

| Branched-chain α-ketoacid dehydrogenase (BCKD) complex | Modulation of activity could be beneficial in metabolic disorders like MSUD. nih.govresearchgate.net | Colorimetric or fluorometric assays detecting NADH production. bmrservice.comnih.gov |

| Branched-chain α-ketoacid dehydrogenase kinase (BCKDK) | Inhibition could increase BCKD activity and lower BCAA levels. nih.gov | Kinase activity assays measuring phosphorylation of a substrate. |

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 3-Hydroxy-3-methyl-2-oxopentanoate in laboratory settings?

- Methodological Answer :

- Use tightly sealed goggles and impermeable gloves (tested for breakthrough time) to avoid skin/eye contact .

- Employ respiratory protection (e.g., independent air supply) during prolonged exposure. Maintain hygiene by washing hands post-handling and removing contaminated clothing immediately .

- Store away from food, beverages, and incompatible substances. Ensure proper ventilation and avoid inhalation of aerosols .

Q. How is 3-Hydroxy-3-methyl-2-oxopentanoate detected and quantified in biological samples?

- Methodological Answer :

- Use HPLC-ESI-TOF/MS for high-resolution identification and quantification, leveraging its sensitivity for low-concentration analytes .

- Isotopic labeling (e.g., ¹⁴C or ³H) allows tracking of metabolic incorporation into CO₂, amino acids (e.g., leucine), or ketone bodies (e.g., acetoacetate) via liquid scintillation counting .

Q. What is the role of 3-Hydroxy-3-methyl-2-oxopentanoate in branched-chain amino acid (BCAA) biosynthesis?

- Methodological Answer :

- It is an intermediate in the leucine biosynthesis pathway (KEGG: hsa00290), where it arises from the dehydration of (R)-2,3-dihydroxy-3-methylpentanoate via methylthioalkylmalate dehydrogenase (EC 1.1.1.85) .

- Its catabolism contributes to mitochondrial oxidative phosphorylation, as shown by stoichiometric linkage between ¹⁴CO₂ production and oxygen consumption in pancreatic islets .

Advanced Research Questions

Q. How can contradictions in the metabolic fate of 3-Hydroxy-3-methyl-2-oxopentanoate across tissues be resolved experimentally?

- Methodological Answer :

- Tissue-specific uptake studies : Compare pH-dependent uptake kinetics (e.g., in pancreatic islets vs. liver) using radiolabeled substrates .

- Enzyme inhibition assays : Apply inhibitors like 2-cyano-3-hydroxycinnamate (blocks mitochondrial uptake) or pyruvate (competes with dehydrogenases) to isolate pathway variations .

- Isotope tracing : Use ¹³C-labeled substrates with NMR or mass spectrometry to track carbon flux into acetoacetate, leucine, or CO₂ in different tissues .

Q. How does branched-chain aminotransferase (BCAT) activity regulate the metabolic flux of 3-Hydroxy-3-methyl-2-oxopentanoate?

- Methodological Answer :

- Enzyme activity assays : Measure BCAT (EC 2.6.1.42) activity in tissue homogenates using coupled reactions with α-ketoglutarate and NADH oxidation .

- Knockout models : Use CRISPR/Cas9 to disrupt BCAT in cell lines and compare leucine synthesis rates from 3-Hydroxy-3-methyl-2-oxopentanoate .

- Substrate competition : Co-incubate with glutamate dehydrogenase inhibitors (e.g., EGCG) to assess reductive amination vs. transamination pathways .

Q. What isotopic labeling strategies are optimal for tracing the carbon skeleton of 3-Hydroxy-3-methyl-2-oxopentanoate in metabolic studies?

- Methodological Answer :

- Uniform labeling : Use [U-¹⁴C] labels to track full carbon incorporation into CO₂ and acetoacetate, revealing catabolic pathway efficiency .

- Position-specific labels : Apply 1-¹⁴C or 2-¹³C isotopes to distinguish contributions of specific carbons to ketone body formation (e.g., C-2 vs. C-3 in acetoacetate) .

- Dual labeling : Combine ³H (for amino acid tracking) and ¹⁴C (for CO₂/ketone bodies) to quantify partitioning between anabolic and catabolic fates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.